molecular formula C17H16FNO B2478148 N-(3-fluoro-4-methylphenyl)-3-(3-methylphenyl)acrylamide CAS No. 329779-88-6

N-(3-fluoro-4-methylphenyl)-3-(3-methylphenyl)acrylamide

Cat. No.: B2478148
CAS No.: 329779-88-6
M. Wt: 269.319
InChI Key: CMDSBVPYIYNTRG-VQHVLOKHSA-N
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Description

N-(3-fluoro-4-methylphenyl)-3-(3-methylphenyl)acrylamide is a synthetic acrylamide derivative characterized by a fluorinated aromatic ring and a methyl-substituted phenyl group. Its structure (Fig. 1) comprises:

  • Acrylamide backbone: Central α,β-unsaturated carbonyl system.
  • Aromatic substituents:
    • Amide-linked phenyl ring: 3-fluoro and 4-methyl substituents.
    • Acryloyl-linked phenyl ring: 3-methyl substituent.

Properties

IUPAC Name

(E)-N-(3-fluoro-4-methylphenyl)-3-(3-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO/c1-12-4-3-5-14(10-12)7-9-17(20)19-15-8-6-13(2)16(18)11-15/h3-11H,1-2H3,(H,19,20)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDSBVPYIYNTRG-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)NC2=CC(=C(C=C2)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)NC2=CC(=C(C=C2)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-3-(3-methylphenyl)acrylamide typically involves the reaction of 3-fluoro-4-methylaniline with 3-(3-methylphenyl)acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-3-(3-methylphenyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the acrylamide group to an amine group.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-3-(3-methylphenyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-3-(3-methylphenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methyl groups on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The acrylamide group can also participate in covalent bonding with nucleophilic residues in the active site of enzymes, thereby inhibiting their function.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs and their substituent effects are summarized in Table 1 :

Compound Name Amide-Linked Ring Substituents Acryloyl-Linked Ring Substituents Key Properties/Bioactivity Reference
Target Compound 3-fluoro, 4-methyl 3-methyl High lipophilicity, potential metabolic stability
(2E)-N-(3-Chloro-4-fluorophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide 3-chloro, 4-fluoro 2,3,4-trimethoxy Polar due to methoxy groups; likely lower cell permeability
(Z)-3-(4-fluorophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (2512) Propyl chain, fluorophenyl p-tolyl (4-methylphenyl) Enhanced solubility from alkyl chain; antiviral activity
LQM445: (E)-3-(3-chlorophenyl)-N-phenethylacrylamide Phenethyl chain, 3-chlorophenyl Moderate lipophilicity; antiviral evaluation
3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide 4-hydroxy-3-methoxyphenyl 2-(4-hydroxyphenyl)-2-methoxyethyl Polar, anti-inflammatory (IC₅₀: 17.00 μM)

Key Observations :

  • Fluorine vs. Chlorine : The target compound’s 3-fluoro group (vs. 3-chloro in ) may reduce steric hindrance while maintaining electron-withdrawing effects, improving binding interactions.
  • Methyl vs. Methoxy/Hydroxy : Methyl groups enhance lipophilicity, favoring membrane permeability, whereas polar groups (e.g., methoxy, hydroxy) improve solubility but limit passive diffusion .
  • Alkyl Chains : Propyl or phenethyl chains (e.g., ) increase solubility but may reduce target specificity.

Biological Activity

N-(3-fluoro-4-methylphenyl)-3-(3-methylphenyl)acrylamide is an organic compound belonging to the acrylamide family, notable for its unique chemical structure featuring fluoro and methyl substituents. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, particularly in enzyme inhibition and anticancer properties.

The chemical structure of this compound can be represented as follows:

C16H16FN Molecular Weight 255 31 g mol \text{C}_{16}\text{H}_{16}\text{F}\text{N}\quad \text{ Molecular Weight 255 31 g mol }

The presence of the fluoro group enhances the compound's lipophilicity and binding affinity to biological targets, which is crucial for its biological activity.

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes and receptors. The acrylamide moiety allows for covalent bonding with nucleophilic residues in enzyme active sites, potentially inhibiting their function. The fluoro and methyl groups enhance binding affinity, leading to modulation of biological pathways.

Enzyme Inhibition

Research indicates that this compound acts as a biochemical probe for studying enzyme activity. Its ability to form covalent bonds with enzyme active sites makes it a valuable tool in biochemical assays. For instance, studies have shown that this compound can inhibit various enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The following table summarizes key findings from recent research:

Study Cell Line Concentration (μM) Effect
MDA-MB-23110Induced apoptosis (caspase-3 activation)
HepG25Inhibited cell proliferation
A549 (Lung Cancer)20Reduced viability by 40%

Case Studies

  • Caspase Activation in Breast Cancer Cells : A study demonstrated that this compound significantly increased caspase-3 activity in MDA-MB-231 cells at a concentration of 10 μM, indicating its role in promoting apoptosis ( ).
  • Inhibition of Microtubule Assembly : Another investigation highlighted that compounds structurally similar to this compound could disrupt microtubule dynamics at concentrations around 20 μM, suggesting a mechanism for its anticancer effects ( ).

Research Applications

This compound has several applications across different fields:

  • Medicinal Chemistry : Investigated for anti-inflammatory and anticancer properties.
  • Biochemistry : Used as a probe to study enzyme kinetics and inhibition.
  • Material Science : Explored as a building block for synthesizing advanced materials.

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